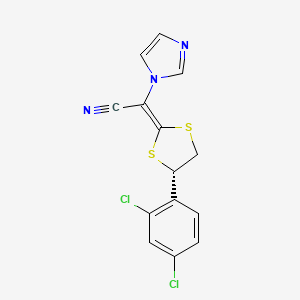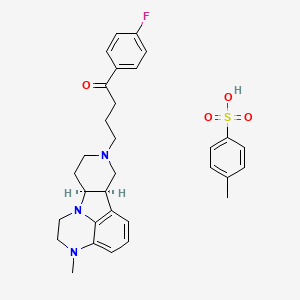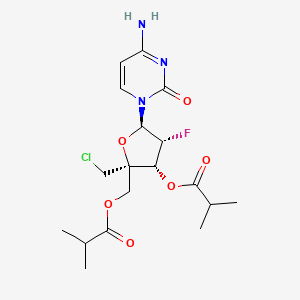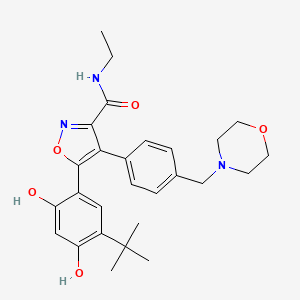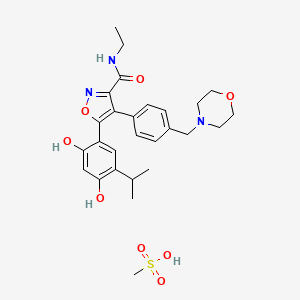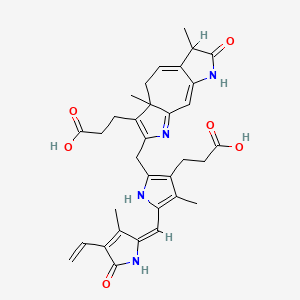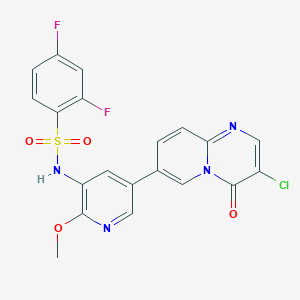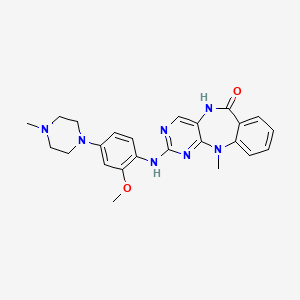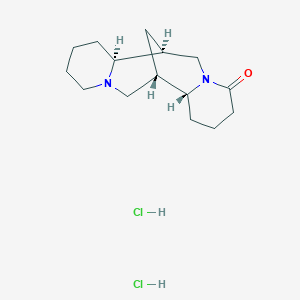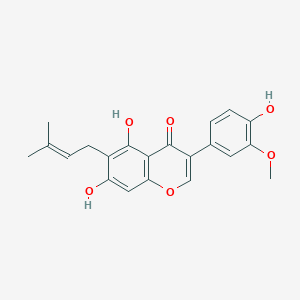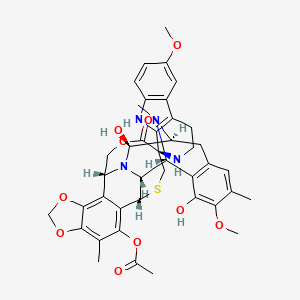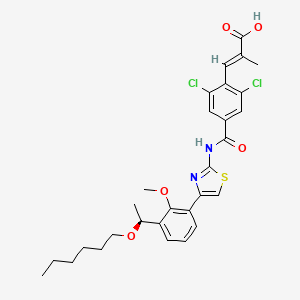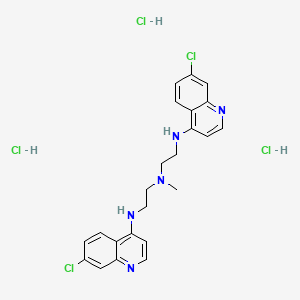
Lys01 trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lys05 is an inhibitor of autophagy. It induces p62 accumulation and increases the ratio of LC3-II to LC3-I in C8161 melanoma cells in a concentration-dependent manner. Lys05 (76 mg/kg) increases the number of autophagic vesicles per cell in tumors in a C8161 mouse xenograft model and reduces tumor volume and growth in a 1205Lu melanoma mouse xenograft model. It also reduces tumor growth rate, volume, and weight in an HT-29 colon cancer mouse xenograft model when administered at doses greater than or equal to 10 mg/kg but increases bowel thickness and obstruction when administered at 80 mg/kg.
Lys05, or Lys01 trihydrochloride, is a potent, water soluble lysosomal autophagy inhibitor. Lys05 is a previously undescribed dimeric chloroquine which more potently accumulates in the lysosome and blocks autophagy compared with HCQ. Lys05 produced more potent antitumor activity as a single agent both in vitro and in vivo in multiple human cancer cell lines and xenograft models compared with HCQ. Lys05 is therefore a new lysosomal autophagy inhibitor that has potential to be developed further into a drug for cancer and other medical applications.
Mécanisme D'action
Target of Action
Lys05, also known as Lys05 trihydrochloride or Lys01 trihydrochloride, is a potent lysosomal autophagy inhibitor . Its primary target is the lysosome, a cellular organelle involved in autophagy, a process that degrades and recycles cellular components .
Mode of Action
Lys05 operates by accumulating within lysosomes and deacidifying them . This accumulation and deacidification block the fusion of autophagosomes and lysosomes, a critical step in the autophagic process . This action results in the sustained inhibition of autophagy .
Biochemical Pathways
The inhibition of autophagy by Lys05 affects several biochemical pathways. At an early stage after irradiation, autophagy is induced, characterized mainly by the activation of biosynthetic and metabolic processes through up- or down-regulation of the critical autophagic regulatory proteins Sequestosome-1 (SQSTM1) and proline-rich AKT1 substrate 1 (AKT1S1) . At a later stage, autophagy is inhibited, mainly due to the down-regulation of Unc-51 like autophagy-activating kinase 1 (ULK1) through
Analyse Biochimique
Biochemical Properties
Lys05 trihydrochloride functions as a lysosomal autophagy inhibitor by accumulating within lysosomes and blocking the fusion of autophagosomes with lysosomes. This inhibition is more potent compared to hydroxychloroquine (HCQ). Lys05 trihydrochloride interacts with several key autophagic regulatory proteins, including Sequestosome-1 (SQSTM1) and proline-rich AKT1 substrate 1 (AKT1S1), which are involved in the regulation of autophagy . Additionally, Lys05 trihydrochloride affects the phosphorylation of Unc-51 like autophagy-activating kinase 1 (ULK1), further contributing to its inhibitory effects on autophagy .
Cellular Effects
Lys05 trihydrochloride has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, Lys05 trihydrochloride inhibits autophagy, leading to the accumulation of autophagosomes and impaired degradation of cellular components . This inhibition of autophagy results in increased cellular stress and reduced cell survival, particularly in the context of cancer therapy. Lys05 trihydrochloride also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key autophagic proteins and genes .
Molecular Mechanism
The molecular mechanism of Lys05 trihydrochloride involves its accumulation within lysosomes, where it deacidifies the lysosomal environment and inhibits the fusion of autophagosomes with lysosomes . This inhibition is mediated through the interaction of Lys05 trihydrochloride with autophagic regulatory proteins such as SQSTM1 and AKT1S1, as well as the phosphorylation of ULK1 . These interactions disrupt the normal autophagic process, leading to the accumulation of autophagosomes and impaired degradation of cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lys05 trihydrochloride have been observed to change over time. Initially, Lys05 trihydrochloride induces autophagy, characterized by the activation of biosynthetic and metabolic processes . At later stages, Lys05 trihydrochloride inhibits autophagy, leading to the accumulation of autophagosomes and impaired degradation of cellular components . The stability and degradation of Lys05 trihydrochloride in laboratory settings have also been studied, with findings indicating that it remains stable and effective over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of Lys05 trihydrochloride vary with different dosages. At lower doses, Lys05 trihydrochloride exhibits significant antitumor activity without causing toxicity . At higher doses, Lys05 trihydrochloride can cause adverse effects such as Paneth cell dysfunction, which resembles the intestinal phenotype observed in mice and humans with genetic defects in the autophagy gene ATG16L1 . These findings highlight the importance of optimizing the dosage of Lys05 trihydrochloride to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
Lys05 trihydrochloride is involved in metabolic pathways related to autophagy. It interacts with key autophagic regulatory proteins such as SQSTM1 and AKT1S1, which play crucial roles in the regulation of autophagy . Additionally, Lys05 trihydrochloride affects the phosphorylation of ULK1, further modulating the autophagic process . These interactions disrupt the normal autophagic process, leading to the accumulation of autophagosomes and impaired degradation of cellular components .
Transport and Distribution
Lys05 trihydrochloride is transported and distributed within cells and tissues through its accumulation in lysosomes . This accumulation is facilitated by its chemical structure, which allows it to potently accumulate within lysosomes and deacidify the lysosomal environment . The transport and distribution of Lys05 trihydrochloride within cells and tissues are crucial for its inhibitory effects on autophagy and its therapeutic potential in cancer therapy .
Subcellular Localization
The subcellular localization of Lys05 trihydrochloride is primarily within lysosomes . This localization is facilitated by its chemical structure, which allows it to accumulate within lysosomes and inhibit the fusion of autophagosomes with lysosomes . The subcellular localization of Lys05 trihydrochloride is crucial for its inhibitory effects on autophagy and its therapeutic potential in cancer therapy .
Propriétés
Numéro CAS |
1391426-24-6 |
|---|---|
Formule moléculaire |
C23H24Cl3N5 |
Poids moléculaire |
476.8 g/mol |
Nom IUPAC |
N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C23H23Cl2N5.ClH/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23;/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29);1H |
Clé InChI |
KXCXCUSYQCJULU-UHFFFAOYSA-N |
SMILES |
CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl.Cl.Cl.Cl |
SMILES canonique |
CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl.Cl |
Apparence |
Brown solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO and water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LYS-05 HCl; LYS05; LYS-05; Lys01 (trihydrochloride); Lys01 HCl salt. |
Origine du produit |
United States |
Q1: What is the primary mechanism of action of Lys05?
A1: Lys05 acts as a potent inhibitor of autophagy, a cellular process involving the degradation and recycling of cellular components. It achieves this by accumulating within lysosomes, acidic organelles responsible for the final degradation step in autophagy. [] The accumulation of Lys05 within lysosomes leads to their deacidification, disrupting the fusion of autophagosomes (structures containing cellular material destined for degradation) with lysosomes and preventing the completion of the autophagic process. [, ]
Q2: How does Lys05's dimeric structure contribute to its potency?
A2: Lys05 possesses two CQ motifs linked by a triamine linker. This dimeric structure significantly enhances its potency compared to monomeric CQ, such as hydroxychloroquine (HCQ). [, ] Studies have shown that the increased potency is attributed to more efficient accumulation within lysosomes and superior deacidification capabilities. [, ]
Q3: What are the downstream effects of autophagy inhibition by Lys05 in cancer cells?
A3: Inhibiting autophagy with Lys05 in cancer cells can lead to various downstream effects:
- Increased sensitivity to chemotherapy and radiotherapy: Studies have shown that combining Lys05 with chemotherapy or radiotherapy enhances treatment efficacy in various cancer models, including acute myeloid leukemia (AML), lung cancer, and ovarian cancer. [, , , ]
- Reduced tumor growth: Lys05 has demonstrated single-agent antitumor activity in preclinical models of several cancers, including melanoma, CCOC, and AML. [, , ]
- Induction of apoptosis: Lys05 treatment has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, potentially contributing to its antitumor effects. [, ]
- Metabolic disruption: Accumulating autophagosomes due to Lys05 treatment can disrupt cellular metabolism, particularly in hypoxic conditions mimicking the tumor microenvironment. [] This disruption could contribute to the enhanced sensitivity of cancer cells to other therapies.
Q4: Does Lys05 affect normal cells in the same way it affects cancer cells?
A4: Research suggests that Lys05 might have a higher selectivity towards cancer cells. For instance, in AML models, Lys05 exhibited enhanced toxicity towards FLT3-ITD+ AML cells while showing minimal effects on normal hematopoietic stem cells. [] This selectivity could be attributed to the increased reliance on autophagy for survival in specific cancer types and under certain conditions, such as hypoxia.
Q5: What is the molecular formula and weight of Lys05?
A5: While the exact molecular formula and weight haven't been publicly disclosed in the provided research, it's described as a dimeric chloroquine with a triamine linker. Its structure is closely related to Lys01, from which it is synthesized as a water-soluble trihydrochloride salt. []
Q6: Is there information available about the stability of Lys05 under various storage conditions?
A6: The provided research doesn't specify the stability of Lys05 under various storage conditions. Determining long-term stability profiles will be crucial for its eventual development as a therapeutic.
Q7: How does the length of the triamine linker in Lys05 derivatives affect their activity?
A7: Research indicates that extending the linker length between the two CQ motifs in Lys05 derivatives significantly enhances their antiproliferative potency in cancer cells. [] This suggests that linker length plays a crucial role in the interaction of these dimeric CQs with their targets, potentially affecting their cellular uptake, lysosomal accumulation, or binding affinity.
Q8: Have there been any studies on improving Lys05's formulation to enhance its bioavailability?
A8: Although specific formulation strategies for Lys05 haven't been discussed in the provided research, its water solubility suggests good potential for intravenous administration. Future studies might explore alternative delivery methods, such as nanoparticle-based systems, to further enhance its bioavailability and target specific tissues.
Q9: What is the in vivo efficacy of Lys05 in preclinical models?
A9: Lys05 demonstrated promising in vivo antitumor activity in several preclinical models:
- AML xenograft models: Lys05 treatment reduced human AML cell engraftment and tumor burden in mice. [, ] Combining Lys05 with the FLT3 inhibitor AC220 further enhanced the reduction of leukemia stem cells and improved survival compared to AC220 alone. []
- CCOC xenograft models: In mice bearing CCOC tumors, Lys05 potentiated the antitumor activity of the RTK inhibitor sunitinib compared to either treatment alone. []
- Breast cancer models: Combination therapy using Lys05 and a PIM1 inhibitor (SMI-4a) reduced tumor formation and metastasis in breast cancer models, highlighting its potential for combination therapy. [, ]
Q10: Are there any ongoing efforts to develop targeted delivery strategies for Lys05?
A10: While the provided research doesn't explicitly discuss targeted delivery strategies for Lys05, future research could explore the use of nanoparticles or antibody-drug conjugates to deliver Lys05 specifically to tumor cells, potentially improving its therapeutic index and minimizing off-target effects.
Q11: Has Lys05 shown efficacy in any in vitro models of cancer?
A11: Lys05 has shown significant anti-cancer activity in a range of in vitro studies:
- Inhibition of Proliferation: Lys05 effectively inhibited the proliferation of various cancer cell lines, including lung cancer (H1299), [] glioblastoma (U251 and LN229), [] breast cancer (MDA-MB-231 and SUM159PT), [] and others.
- Induction of Apoptosis: Increased apoptosis was observed in various cancer cell lines treated with Lys05, including AML cells, [] ovarian cancer cells, [, ] and others.
- Synergistic Effects with other Treatments: Combining Lys05 with other anti-cancer agents, such as chemotherapy drugs (e.g., cytarabine, epirubicin), [, ] RTK inhibitors (e.g., sunitinib), [] and radiotherapy, [] significantly enhanced their efficacy in vitro.
Q12: What types of in vivo models have been used to study Lys05 efficacy?
A12: Several in vivo models have been utilized to evaluate the efficacy of Lys05:
- Xenograft Models: Human cancer cell lines, including AML, [, ] CCOC, [] and breast cancer cells, [] were implanted into immunodeficient mice. Lys05 administration resulted in significant tumor growth inhibition and enhanced survival in many of these models.
- Genetically Engineered Mouse Models (GEMMs): In a transgenic FLT3-ITD AML mouse model, Lys05 treatment combined with AC220 led to a greater reduction in leukemia burden and improved survival compared to either agent alone. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


